2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₁O₂ and a molecular weight of 177.63 g/mol. It features a bicyclic structure, specifically a nitrogen-containing bicyclic compound known as 3-azabicyclo[3.1.0]hexane. The compound is characterized by the presence of an acetic acid moiety and is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various applications .
The reactivity of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:
Additionally, the nitrogen atom in the bicyclic framework may participate in nucleophilic substitution reactions, particularly in the presence of electrophiles .
The synthesis of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride typically involves multi-step organic reactions:
These methods may vary based on available starting materials and desired yields .
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride has potential applications in several fields:
Its unique structural characteristics make it a candidate for further research and development in medicinal chemistry .
Interaction studies involving 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride focus on its binding affinity and efficacy concerning various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride:
| Compound Name | IUPAC Name | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | (1R,5S)-3-Azabicyclo[3.1.0]hexane | C₆H₁₁N₁ | Base structure without acetic acid moiety |
| 2-Cyano-3-azabicyclo[3.1.0]hexane | 2-Cyano-(1R,5S)-3-Azabicyclo[3.1.0]hexane | C₇H₉N₂ | Contains a cyano group |
| Ethyl 2-(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yloxyacetate | Ethyl 2-(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yloxyacetate | C₉H₁₅NO₂ | Contains an ethoxy group |
The uniqueness of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride lies in its specific combination of bicyclic structure and acetic acid functionality, which may confer distinct biological activities compared to these similar compounds .
The azabicyclo[3.1.0]hexane core is typically dissected into two strategic components: a cyclopropane fragment and a pyrrolidine-like nitrogen heterocycle. Dirhodium(II)-catalyzed cyclopropanation has emerged as a cornerstone for constructing the strained bicyclic system. For example, stereoselective cyclopropanation of 3-azabicyclo precursors with ethyl diazoacetate enables precise control over bridgehead stereochemistry. A comparative analysis of cyclopropanation methods reveals critical advantages in catalyst loading and diastereoselectivity (Table 1).
Table 1: Cyclopropanation Strategies for Bicyclic Core Assembly
| Method | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Dirhodium(II) catalysis | Rh₂(esp)₂ | 76 | 95:5 (exo:endo) | |
| Palladium catalysis | Pd(OAc)₂ | 82 | 88:12 | |
| Anionic cyclization | None | 64 | 75:25 |
The dirhodium approach demonstrates superior stereocontrol, particularly when using chiral carboxylate ligands to induce the desired (1R,5S,6R) configuration. Computational studies suggest this selectivity arises from preferential transition-state stabilization of the exo transition state during cyclopropanation.
Critical intermediates include bicyclic ketones and ester-protected carboxylates. A telescoped synthesis developed by Nguyen et al. enables gram-scale production of 3-azabicyclo[3.1.0]hexane-6-carboxylates without chromatographic purification. This three-step sequence combines:
The intermediate ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate serves as a versatile precursor for further functionalization. X-ray crystallographic analysis confirms the bridgehead nitrogen's spatial orientation directly influences the acetic acid group's eventual position.
Achieving the target stereochemistry requires multipoint control during both cyclopropanation and subsequent functionalization. Key approaches include:
Notably, the (1R,5S) configuration at the bridgehead carbons proves critical for maintaining the acetic acid group's equatorial orientation, as demonstrated by molecular modeling studies.
The introduction of the acetic acid moiety presents unique challenges due to the bicyclic system's steric constraints. Two predominant strategies have been developed:
Hydrochloride salt formation is optimized through pH-controlled crystallization from ethanol/water mixtures (4:1 v/v). The counterion's position was confirmed via ^35Cl NMR, showing strong association with the protonated bridgehead nitrogen.
Table 2: Carboxylic Acid Introduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbonylation | Pd(OAc)₂, CO, 80°C | 68 | 98 |
| Oxidative cleavage | O₃, then CrO₃ | 73 | 95 |
| Hydrolysis of nitrile | H₂O₂, K₂CO₃, 60°C | 58 | 90 |
The compound 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride represents a significant advancement in the development of conformationally restricted peptide building blocks [1]. This bicyclic amino acid derivative functions as a structural analogue of proline-γ-acetic acid derivatives, offering enhanced conformational rigidity through its unique azabicyclic scaffold.
The azabicyclo[3.1.0]hexane framework provides a rigid three-dimensional structure that constrains the peptide backbone to specific conformational states [2]. Unlike traditional proline derivatives that exhibit some conformational flexibility through ring puckering, this bicyclic system eliminates such flexibility by incorporating a three-membered cyclopropane ring fused to the five-membered pyrrolidine ring [3]. This structural modification results in a highly constrained amino acid building block that can be incorporated into peptides to restrict their conformational freedom.
Research has demonstrated that substituted proline derivatives can significantly alter the conformational landscape of peptides [4]. The azabicyclic nature of this compound provides dual constraints on both the φ and ψ dihedral angles, similar to the effects observed with 2-azabicyclo[2.1.1]hexane derivatives [5]. These constraints are particularly valuable in peptide design because they allow for the precise control of backbone geometry without relying on side chain interactions.
The structural relationship to proline-γ-acetic acid derivatives is evident in the extended acetic acid side chain, which provides additional conformational constraints compared to simple proline analogues [6]. The pyrrolidine-2-acetic acid derivatives have been extensively studied for their ability to modulate neurotransmitter uptake and their conformational effects on peptide structure [7]. The azabicyclic variant represents an evolution of these systems, offering enhanced rigidity while maintaining the beneficial extended side chain.
Comparative studies of bicyclic amino acid scaffolds have shown that the 3-azabicyclo[3.1.0]hexane system provides superior conformational restriction compared to monocyclic proline derivatives [8]. The cyclopropane ring fusion creates a locked conformation that prevents the ring flexibility typically observed in proline derivatives. This rigid structure is particularly advantageous for applications requiring precise molecular recognition and enhanced binding affinity.
The incorporation of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride into peptide sequences has profound effects on secondary structure stabilization. The conformational constraints imposed by the azabicyclic framework promote the formation of well-defined turn structures and β-hairpin conformations [9].
Studies on conformationally restricted peptides have shown that backbone cyclization and rigid amino acid incorporation can lead to significant improvements in secondary structure stability [10]. The azabicyclic scaffold acts as a nucleating center for secondary structure formation, similar to the effects observed with other constrained amino acid systems. The rigid framework reduces conformational entropy, thereby stabilizing specific secondary structures that would otherwise be unstable in linear peptides [11].
The impact on β-hairpin formation is particularly noteworthy. Research has demonstrated that the incorporation of rigid amino acid building blocks can enhance β-hairpin stability by providing the necessary geometric constraints for proper hydrogen bonding between the antiparallel β-strands [12]. The azabicyclic system provides an optimal turn geometry that promotes the formation of stable β-hairpin structures, leading to enhanced biological activity in peptides that rely on this structural motif.
The stabilization of bioactive conformations is a critical factor in peptide drug design. The azabicyclic constraint system has been shown to improve binding affinity to target proteins by pre-organizing the peptide into its bioactive conformation [13]. This pre-organization effect reduces the entropic penalty associated with peptide binding, resulting in enhanced thermodynamic stability of the peptide-protein complex.
Furthermore, the structural constraints imposed by the azabicyclic framework contribute to improved proteolytic stability. The rigid backbone structure makes it more difficult for proteases to access their preferred substrate conformations, leading to enhanced resistance to enzymatic degradation [14]. This stability enhancement is particularly important for the development of peptide therapeutics that require extended half-lives in biological systems.
The comparative analysis of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride with other bicyclic amino acid scaffolds reveals its unique advantages in peptide design applications. The 3-azabicyclo[3.1.0]hexane system offers distinct structural features compared to other bicyclic frameworks such as 2-azabicyclo[2.1.1]hexane and 3-azabicyclo[3.1.0]hexane-6-carboxylate derivatives.
The [3.1.0] bicyclic system provides a different geometric constraint profile compared to the [2.1.1] system [5]. While 2-azabicyclo[2.1.1]hexane derivatives act as constrained proline analogues with dual γ-carbon constraints, the [3.1.0] system offers a more extended backbone geometry due to the acetic acid side chain. This extended structure is particularly beneficial for applications requiring specific spatial arrangements of functional groups.
Comparative studies have shown that the 3-azabicyclo[3.1.0]hexane framework provides superior conformational rigidity compared to monocyclic systems while maintaining synthetic accessibility [8]. The cyclopropanation approach used to construct these scaffolds allows for high diastereoselectivity and efficient synthesis, making them practical building blocks for peptide synthesis.
The protease resistance of peptides incorporating the azabicyclic scaffold has been demonstrated to be superior to that of linear peptides and comparable to other constrained systems [14]. Studies have shown that bicyclic peptides can retain up to 96% of their binding activity after 24 hours of protease exposure, compared to complete degradation of linear analogues within one hour.
The versatility of the azabicyclic scaffold is evident in its ability to be incorporated into diverse peptide sequences without significant loss of biological activity. This flexibility contrasts with some other constrained systems that may have sequence-specific limitations or reduced tolerance for sequence modifications.
The pharmaceutical applications of azabicyclic amino acid scaffolds have been demonstrated in the development of drug candidates targeting various therapeutic areas [8]. The rigid framework provides an excellent starting point for structure-activity relationship studies and lead optimization efforts in drug discovery programs.
The following tables provide comprehensive data on the applications and comparative analysis of conformationally restricted peptides:
Table 1: Applications of Conformationally Restricted Peptides - This table summarizes the various peptide systems, their structural constraint types, primary benefits, therapeutic applications, and stability enhancements observed across different constrained peptide classes.
Table 2: Structural Analogues of Proline-γ-Acetic Acid Derivatives - This comparative table details the different compound classes, their ring constraints, conformational effects, dihedral angle impacts, and biological relevance in peptide design applications.
Table 3: Impact on Secondary Structure Stabilization - This table presents the effects of various constraint types on secondary structure preferences, conformational entropy changes, binding affinity impacts, and protease resistance characteristics.